ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate
Description
Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a benzimidazole derivative featuring a 2-fluorobenzyl substituent at the 1-position of the benzimidazole core and an ethyl carbamate group attached via a methylene bridge at the 2-position. Benzimidazole derivatives are renowned for their broad-spectrum biological activities, including antifungal, antiparasitic, and antitumoral properties . Ethyl carbamate, as opposed to methyl carbamate, may influence hydrolysis rates and systemic absorption, affecting both efficacy and toxicity .
Properties
IUPAC Name |
ethyl N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-2-24-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRNIBENJGWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of 2-Fluorobenzyl Group: The benzimidazole intermediate is then alkylated with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Carbamoylation: The final step involves the reaction of the alkylated benzimidazole with ethyl chloroformate to introduce the ethyl carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent recycling and waste minimization are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can undergo oxidation reactions, typically at the benzimidazole ring or the benzylic position.
Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new C-N, C-S, or C-O bonds.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate, exhibit significant antimicrobial activities. Studies have shown that such compounds can be effective against a range of bacterial and fungal strains. For instance, derivatives of benzimidazole have been evaluated for their in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting growth at low concentrations .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research has highlighted the anticancer activity of benzimidazole derivatives against various cancer cell lines. For example, certain derivatives have shown significant cytotoxic effects against human colorectal carcinoma cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . This positions this compound as a candidate for further investigation in cancer therapy.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Infectious Disease Treatment : Its antimicrobial properties suggest utility in developing new antibiotics or antifungal agents.
- Cancer Therapy : The anticancer properties indicate it could be explored as a novel chemotherapeutic agent, especially in targeting specific cancer types resistant to current treatments.
Mechanism of Action
The mechanism of action of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction often disrupts critical biological pathways, leading to the desired therapeutic effects. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or nucleic acids in pathogens.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-fluorobenzyl group in the target compound introduces steric bulk and lipophilicity, which may enhance binding to fungal tubulin or tumor targets compared to simpler analogs like carbendazim .
- Fluorobenzoyl () and thienylcarbonyl () substituents demonstrate that electron-withdrawing groups at the 5-position can modulate activity toward specific pathogens or cancer cells.
Methyl carbamates (e.g., carbendazim, R 17934) are well-characterized, with established efficacy and low-to-moderate toxicity profiles .
Biological Activity: Antifungal activity correlates with benzimidazole’s ability to disrupt β-tubulin polymerization in fungi, a mechanism shared by carbendazim and benomyl . Antitumoral analogs like R 17934 target microtubules in dividing cells, suggesting the target compound could have dual antifungal and anticancer applications .
Toxicity and Environmental Impact
- Benzimidazole fungicides generally exhibit low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) but may pose ecological risks due to persistence .
- Ethyl carbamates could show higher environmental persistence than methyl derivatives, necessitating studies on degradation pathways and metabolite toxicity .
- Fluorinated analogs may resist metabolic degradation, increasing their half-life in biological systems .
Biological Activity
Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a synthetic compound that belongs to the benzimidazole class of derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by the following properties:
- Molecular Formula : CHFNO
- Molecular Weight : 341.4 g/mol
- CAS Number : 923202-51-1
Benzimidazole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound likely exerts its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors or other molecular targets, influencing various signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can significantly inhibit the growth of various cancer cell lines.
Case Study Example :
A study published in Medicinal Chemistry Research evaluated a series of benzimidazole derivatives for their cytotoxic effects against human cancer cell lines such as MCF-7 and HeLa. The results indicated that certain derivatives exhibited IC values significantly lower than those of established chemotherapeutics like sorafenib, suggesting high potency against cancer cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Sorafenib | HeLa | 7.91 |
Other Biological Activities
In addition to anticancer properties, benzimidazole derivatives have shown promise in other areas:
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.
- Antimicrobial Properties : Benzimidazole derivatives have been reported to exhibit activity against various microbial strains.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of this compound is crucial for its development as a therapeutic agent:
- Absorption and Bioavailability : Information on how well the compound is absorbed and its bioavailability remains to be fully elucidated.
- Metabolism : Studies on metabolic pathways can provide insights into potential drug interactions.
- Toxicity Studies : Preliminary toxicity assessments are essential to ensure safety before clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for producing ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including benzimidazole core formation via condensation of o-phenylenediamine derivatives with carbonyl compounds, followed by fluorobenzyl substitution and carbamate esterification. Key steps include:
- Fluorobenzyl introduction : Alkylation using 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Carbamate formation : Reaction with ethyl chloroformate in the presence of a base like triethylamine .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Techniques :
- X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- NMR : ¹⁹F NMR (δ ~ -115 ppm for 2-fluorobenzyl) and ¹H NMR (benzimidazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 384.15) .
Q. What are the baseline biological activities reported for this compound?
- Antimicrobial potential : Structural analogs with fluorobenzyl groups (e.g., ethyl 7-chloro-6-fluoro-1-[[1-(2-fluorobenzyl)benzimidazol-2-yl]methyl]-4-oxo-quinoline-3-carboxylate) show potent activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) .
- Antiproliferative effects : Benzimidazole-carbamates (e.g., fenbendazole) inhibit proteasome activity (IC₅₀: 1.2 µM) and induce apoptosis in cancer cells .
Advanced Research Questions
Q. How does the compound interact with tubulin, and how do resistance mutations affect binding affinity?
- Mechanism : Benzimidazole-carbamates bind to fungal tubulin, disrupting microtubule assembly. Binding affinity (Kₐ) varies with mutations:
| Strain Type | Binding Constant (Kₐ, L/mol) |
|---|---|
| Wild-type | 4.5 × 10⁵ |
| Resistant | 3.7 × 10⁴ |
| Hypersensitive | 1.6 × 10⁶ |
- Implications : Resistance arises from tubulin β-subunit mutations (e.g., E198A), reducing MBC affinity by ~10-fold. Use competitive inhibitors (e.g., colchicine) to validate binding sites .
Q. What strategies resolve contradictions in proteasome inhibition data across cell lines?
- Methodology :
- Assay standardization : Use fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to quantify proteasome inhibition .
- Cell-specific factors : Account for differential expression of proteasome subunits (e.g., PSMB5 overexpression in resistant lines) via siRNA knockdown .
Q. How do polymorphic forms (e.g., Modification I, solvates) impact physicochemical stability and bioavailability?
- Polymorph characterization :
| Form | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|
| Modification I | 0.12 | 210–212 |
| Mono-DMSO solvate | 0.45 | 195–198 |
| Sesqui-DMSO solvate | 0.38 | 190–193 |
- Stability : Non-solvated forms (Modification I) exhibit superior thermal stability (>200°C) but lower aqueous solubility. Solvates improve dissolution rates but may dissociate under humidity .
Q. What computational approaches predict the compound’s binding to novel targets (e.g., 5-HT₆ receptors)?
- Methods :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₆). Focus on fluorobenzyl π-π stacking with Phe285 and carbamate hydrogen bonding with Ser193 .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
